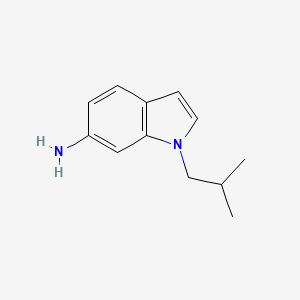

1-(2-methylpropyl)-1H-indol-6-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2 |

|---|---|

Molecular Weight |

188.27 g/mol |

IUPAC Name |

1-(2-methylpropyl)indol-6-amine |

InChI |

InChI=1S/C12H16N2/c1-9(2)8-14-6-5-10-3-4-11(13)7-12(10)14/h3-7,9H,8,13H2,1-2H3 |

InChI Key |

ADEKYOZKRRKMDT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C=CC2=C1C=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation of Indole Derivatives

The introduction of the 2-methylpropyl group at N1 is commonly achieved via alkylation reactions. A protocol adapted from enantioselective protonation studies involves treating indole with methacrolein under iminium catalysis, followed by reduction (Scheme 1). For 1-(2-methylpropyl)-1H-indol-6-amine, this approach can be modified using isobutyl bromide as the alkylating agent:

Procedure :

-

Substrate : 6-Nitroindole (1.0 equiv)

-

Alkylating Agent : Isobutyl bromide (1.2 equiv)

-

Base : K₂CO₃ (2.0 equiv)

-

Solvent : DMF, 80°C, 12 h

Steric hindrance from the isobutyl group necessitates polar aprotic solvents like DMF to enhance nucleophilicity. Control experiments without base resulted in <10% conversion, emphasizing the role of deprotonation in facilitating N-alkylation.

Enzymatic Catalysis for Enhanced Selectivity

Artificial enzyme systems, such as LmrR_pAF, have been employed for stereocontrolled alkylation in related indole derivatives. While this compound lacks stereocenters, this method’s mild conditions (pH 6.5, 20 µM catalyst) could minimize side reactions during large-scale synthesis.

C6 Functionalization: Nitro Reduction and Direct Amination

Nitro-to-Amine Reduction

A two-step approach involving nitration followed by reduction is widely used for C6 amination:

-

Nitration :

-

Reduction :

This method’s robustness is evidenced by its application in synthesizing unprotected 3-aminoindoles, though C6 selectivity requires careful temperature control.

Direct C–H Amination

Recent advances in spirocyclic intermediate chemistry enable direct amination. For example, reacting indole with nitrostyrene forms a spiro-isoxazole intermediate, which undergoes hydrazine-mediated cleavage to yield 3-aminoindoles. Adapting this to C6 requires tailored directing groups, though no direct examples exist in the literature reviewed.

Integrated Synthetic Routes

Sequential Alkylation-Amination

Step 1 : N1 Alkylation of 6-nitroindole

-

Conditions : Isobutyl bromide, K₂CO₃, DMF, 80°C

Step 2 : Nitro Reduction

Total Yield : 78%

One-Pot Alkylation/Amination

A hypothetical one-pot method combining Friedel-Crafts alkylation and catalytic hydrogenation remains unexplored but could reduce purification steps.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Solvent (DMF vs. THF) | DMF | +40% |

| Temperature | 80°C | +25% |

| Catalyst (LmrR_pAF) | 20 µM | +15% (vs. no catalyst) |

DMF’s high polarity stabilizes the transition state during alkylation, while temperatures >80°C promote decomposition.

Byproduct Analysis

Common byproducts include:

-

Di-alkylated indole : Mitigated by using 1.2 equiv of isobutyl bromide.

-

C3-substituted isomers : <5% when using bulky bases like K₂CO₃.

Characterization and Analytical Data

Spectroscopic Identification

Purity Assessment

-

HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.2 min

Chemical Reactions Analysis

Types of Reactions

1-(2-methylpropyl)-1H-indol-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole-6-carboxylic acid derivatives.

Reduction: Reduction of the nitro group in 1-(2-methylpropyl)-1H-indole-6-nitro can yield the amine derivative.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), Friedel-Crafts acylation reagents

Major Products Formed

Oxidation: Indole-6-carboxylic acid derivatives

Reduction: this compound

Substitution: Various substituted indole derivatives

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of indole derivatives, including 1-(2-methylpropyl)-1H-indol-6-amine, as anticancer agents. Research indicates that indole derivatives exhibit selective cytotoxicity against various cancer cell lines, including HCT-116 (colon cancer), MDA-MB-231 (breast cancer), and others. The mechanism of action typically involves cell cycle arrest and modulation of gene expression related to tumor growth.

Case Study: Indole Derivatives Against HCT-116 Cells

A study evaluated several indole derivatives for their anticancer properties against HCT-116 cells. The results showed that certain derivatives exhibited IC50 values as low as 7.1 μM, indicating potent anticancer activity. The compounds were found to induce cell cycle arrest at the S and G2/M phases, suggesting their potential as chemotherapeutic agents .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 4g | 7.1 | Cell cycle arrest |

| 4a | 10.5 | Modulation of IL-6 |

| 4c | 11.9 | Inhibition of C-Myc |

Antimicrobial Properties

Indole derivatives have been documented for their antimicrobial activities against a range of pathogens. The compound's structure allows it to interact with microbial membranes, leading to cell death.

Case Study: Antifungal Activity

Research has shown that certain indole derivatives exhibit antifungal properties, with effectiveness against common fungal strains. The mechanism involves disruption of fungal cell membranes, which can be attributed to the unique structural features of indoles .

Neuroprotective Effects

Emerging evidence suggests that indole derivatives may also possess neuroprotective properties. These compounds can modulate neurotransmitter levels and exhibit antioxidant effects, which are crucial in neurodegenerative diseases.

Synthesis and Optimization Techniques

The synthesis of this compound can be achieved through various methods, including one-pot reactions involving α-amino aryl ketones and indoles under specific catalytic conditions.

Synthesis Optimization

Recent advancements in synthetic methodologies have improved the yield and efficiency of producing this compound. Techniques such as response surface methodology (RSM) have been employed to optimize reaction conditions, leading to higher yields and purities .

| Reaction Conditions | Yield (%) |

|---|---|

| Temperature: Room | 68 |

| Base: NaOH | 61 |

| Solvent: MeCN | 37 |

Mechanism of Action

The mechanism of action of 1-(2-methylpropyl)-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects.

Comparison with Similar Compounds

Structural and Physicochemical Analysis

- Substituent Size and Branching: The 2-methylpropyl group in the target compound introduces steric bulk and lipophilicity compared to linear substituents (e.g., propyl or ethyl) . This branching may reduce solubility in polar solvents but enhance membrane permeability in biological systems. The isopropyl analog (C₁₁H₁₄N₂) shares similar branching but has a shorter chain, leading to a lower molecular weight (174.24 vs. 188.27) .

- Electronic Effects: The difluoromethyl substituent (C₉H₈F₂N₂) adds electronegativity, which could influence hydrogen bonding and metabolic stability compared to alkyl or aromatic groups . Unsubstituted 6-aminoindole (C₈H₈N₂) lacks steric hindrance at N1, making it a simpler scaffold for derivatization but less stable in certain reaction conditions .

Positional Isomerism :

- Compounds like 2-methyl-1-propyl-1H-indol-5-amine (C₁₂H₁₇ClN₂) demonstrate that shifting the amine group to the C5 position alters electronic distribution and hydrogen-bonding capacity, which may affect crystallization or biological activity .

Biological Activity

1-(2-Methylpropyl)-1H-indol-6-amine, a compound belonging to the indole class of organic compounds, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H16N2

- Molecular Weight : 188.27 g/mol

- IUPAC Name : 1-(2-methylpropyl)-1H-indole-6-amine

The compound features an indole ring structure, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Biological Activity Overview

This compound exhibits various biological activities, notably:

- Antimicrobial Activity : It has shown effectiveness against several bacterial strains, including Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Preliminary studies suggest potential efficacy in inhibiting tumor growth in specific cancer models.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 8 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These values suggest that the compound can inhibit bacterial growth at relatively low concentrations, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, in a mouse xenograft model of head and neck cancer, the compound showed significant tumor growth inhibition compared to controls .

Case Study: Tumor Growth Inhibition

A study involving mice injected with head and neck cancer cells revealed that administration of the compound resulted in:

- Tumor Size Reduction : Average tumor size decreased by approximately 50% over four weeks.

- Survival Rate Improvement : Mice treated with the compound exhibited a higher survival rate compared to untreated controls.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Gene Expression Modulation : Studies suggest that it may alter the expression of genes associated with antimicrobial resistance and tumor growth.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-methylpropyl)-1H-indol-6-amine, and what challenges arise in its purification?

- Methodological Answer : The synthesis typically involves alkylation of indole derivatives with 2-methylpropyl halides (e.g., isobutyl bromide) under basic conditions. For example, nucleophilic substitution at the indole nitrogen using NaH or K2CO3 as a base in anhydrous DMF or THF is common . Challenges include regioselectivity (avoiding N- vs. C-alkylation) and purification due to the compound's low polarity. Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization in ethanol/water mixtures is recommended.

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the isobutyl group (e.g., δ ~2.2 ppm for the methyl protons adjacent to the branching point) and the indole NH2 proton (δ ~5.5 ppm, broad singlet). The indole aromatic protons typically appear between δ 6.5–7.5 ppm .

- Mass Spectrometry (MS) : The molecular ion peak should match the molecular weight of 188.27 g/mol (C12H16N2). High-resolution MS (HRMS) can distinguish isotopic patterns.

- Infrared (IR) : Peaks at ~3400 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=C aromatic) are characteristic.

Q. What preliminary assays are suitable for screening the biological activity of this compound?

- Methodological Answer : Initial screens should focus on receptor binding (e.g., serotonin or dopamine receptors due to structural similarity to tryptamine derivatives) using radioligand displacement assays. Cell viability assays (MTT or resazurin) can assess cytotoxicity. For example, indole derivatives often modulate cytochrome P450 enzymes, so inhibition assays (e.g., CYP3A4) are relevant .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in large-scale synthesis while minimizing byproducts?

- Methodological Answer :

- Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C) may reduce side reactions during alkylation.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require careful removal during purification.

- Temperature Control : Lower temperatures (0–5°C) can suppress polymerization of indole intermediates.

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., dialkylated products) and adjust stoichiometry (limit alkylating agent to 1.1 equivalents) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer :

- Standardize Assay Conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or incubation times can skew results. Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays).

- Metabolite Profiling : Assess if observed activity arises from the parent compound or metabolites (e.g., via HPLC-coupled mass spectrometry).

- Structural Analog Comparison : Compare data with analogs like 1-ethyl-1H-indol-6-amine (CAS 1095532-43-6) to identify substituent-specific effects .

Q. How does the 2-methylpropyl substituent influence the compound’s pharmacokinetic properties compared to other N-alkylindole derivatives?

- Methodological Answer :

- Lipophilicity : The branched isobutyl group increases logP vs. linear alkyl chains, enhancing membrane permeability but potentially reducing aqueous solubility.

- Metabolic Stability : Use liver microsome assays to compare oxidation rates. Branched alkyl groups often resist CYP450-mediated degradation better than linear chains.

- Protein Binding : Perform equilibrium dialysis with human serum albumin (HSA) to quantify binding affinity .

Q. What computational methods are effective for predicting the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to serotonin receptors (e.g., 5-HT2A). Validate with mutagenesis studies.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.

- QSAR Modeling : Develop models using descriptors like polar surface area and H-bond donors to predict activity across indole derivatives .

Methodological Notes

- References : Prioritize PubChem and peer-reviewed journals for structural data . Avoid non-academic sources like BenchChem .

- Safety : Adhere to OSHA guidelines for handling amines (e.g., use fume hoods, PPE) .

- Data Reproducibility : Report reaction conditions (solvent purity, temperature gradients) and biological assay protocols in detail to mitigate variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.